Alprazolam 5-Oxide

Description

Contextualization as a Metabolite within Triazolobenzodiazepine Biotransformation

Alprazolam 5-Oxide is a metabolite of alprazolam, a widely recognized member of the triazolobenzodiazepine class of compounds. biosynth.comchemicalbook.comnih.gov The biotransformation of alprazolam, and benzodiazepines in general, primarily occurs in the liver through pathways involving hepatic microsomal oxidation. nih.govclinpgx.org The cytochrome P450 (CYP) enzyme superfamily, particularly the CYP3A subfamily, plays a central role in this process. nih.govdrugbank.comnih.gov

The principal metabolic pathways for alprazolam involve hydroxylation, leading to the formation of two major metabolites: 4-hydroxyalprazolam (B159327) and α-hydroxyalprazolam. nih.govnih.govwikipedia.org These reactions are predominantly mediated by the enzymes CYP3A4 and CYP3A5. clinpgx.orgresearchgate.net The formation of N-oxide metabolites is also a recognized, albeit sometimes less common, pathway for the metabolism of drugs containing tertiary nitrogen. hyphadiscovery.comacs.org

The emergence of this compound is specifically linked to the activity of certain CYP3A enzymes. Research has demonstrated a notable distinction in the metabolic products of different forms of these enzymes. For instance, while the four human members of the CYP3A subfamily (CYP3A4, CYP3A5, CYP3A7, and CYP3A43) are known to metabolize alprazolam, the formation of this compound has been specifically associated with certain genetic variants, or mutants, of the CYP3A43 enzyme. mdpi.com A 2021 study revealed that while wild-type CYP3A43 produced 4-hydroxyalprazolam and α-hydroxyalprazolam, three specific mutants of CYP3A43 produced 4-hydroxyalprazolam and this compound, with no formation of α-hydroxyalprazolam. mdpi.com This highlights that the generation of this compound is not a primary metabolic route in all individuals but can occur as a result of specific enzymatic structures.

Significance in Metabolite Profiling and Drug Metabolism Research

The study of metabolites like this compound is crucial for comprehensive metabolite profiling and drug metabolism research. Identifying the full spectrum of a drug's metabolites is essential for understanding its complete biotransformation and disposition within the body. The presence of specific, less common metabolites can serve as a biomarker for the activity of particular enzymes or genetic variations within those enzymes.

Furthermore, the identification and characterization of all metabolites, including N-oxides, are vital for developing robust and comprehensive analytical methods for use in clinical and forensic toxicology. oup.comnih.gov Techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) are employed to detect and quantify alprazolam and its various metabolites, including this compound, in biological matrices like urine and plasma. biosynth.com The ability to detect this specific compound ensures a more complete picture in toxicological screenings and metabolic studies. biosynth.comoup.com

Detailed Research Findings

The following table summarizes research findings on the production of alprazolam metabolites by wild-type and mutant CYP3A43 enzymes, as detailed in a study by Zöllner et al. (2021). mdpi.com The data illustrates the shift in metabolic output from α-hydroxyalprazolam to this compound in the presence of specific enzyme mutations.

| Enzyme | Metabolite Formed | Production Rate (pmol/min/nmol P450) |

| CYP3A43.1 (Wild-Type) | 4-hydroxyalprazolam | ~15 |

| α-hydroxyalprazolam | ~5 | |

| 5-N-O alprazolam (this compound) | Not Formed | |

| CYP3A43:p.Leu293Pro (Mutant) | 4-hydroxyalprazolam | ~90 |

| α-hydroxyalprazolam | Not Formed | |

| 5-N-O alprazolam (this compound) | ~10 | |

| CYP3A43:p.Pro340Ala (Mutant) | 4-hydroxyalprazolam | ~90 |

| α-hydroxyalprazolam | Not Formed | |

| 5-N-O alprazolam (this compound) | ~10 | |

| CYP3A43:p.Thr409Arg (Mutant) | 4-hydroxyalprazolam | ~60 |

| α-hydroxyalprazolam | Not Formed | |

| 5-N-O alprazolam (this compound) | ~10 |

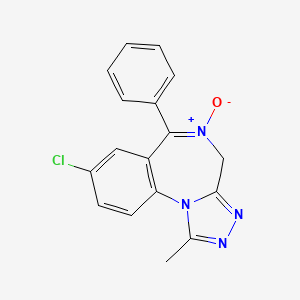

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1-methyl-5-oxido-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-5-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O/c1-11-19-20-16-10-21(23)17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYAIKHHRCPZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184901 | |

| Record name | 8-Chloro-1-methyl-6-phenyl-4H-5lambda(5)-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30896-65-2 | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 8-chloro-1-methyl-6-phenyl-, 5-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30896-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1-methyl-6-phenyl-4H-5lambda(5)-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030896652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC303007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chloro-1-methyl-6-phenyl-4H-5lambda(5)-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alprazolam 5-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4Y8DX3LMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Preparative Methodologies for Alprazolam 5 Oxide

Established Synthetic Pathways from Precursor Alprazolam

The primary established method for synthesizing Alprazolam 5-Oxide involves the direct oxidation of Alprazolam using specific oxidizing agents.

A well-documented approach for the preparation of this compound utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. This method typically involves a multi-step process where Alprazolam is treated with m-CPBA under controlled conditions.

One reported synthetic route involves a two-step transformation. In the first step, Alprazolam is reacted with m-chloroperoxybenzoic acid in ethanol (B145695) at ambient temperature for approximately 18 hours, yielding 34.7% of the product. The second step involves treatment with 1,3,5-trimethyl-benzene for 0.25 hours under heating conditions, resulting in a further 15.7% yield chemicalbook.com.

While studies on the oxidation of related benzodiazepine (B76468) structures using m-CPBA exist, providing general insights into reaction conditions, specific details for this compound synthesis are crucial. For instance, in the chemical synthesis of alpha-hydroxyalprazolam, m-CPBA mediated oxidation is performed in dichloromethane (B109758) (DCM) at 0–5°C with a stoichiometry of 1.2 equivalents of m-CPBA relative to alprazolam, proceeding via an epoxide intermediate . Although this pathway targets a different functionalization, it highlights the utility of m-CPBA as a potent oxidizing agent for benzodiazepine derivatives under mild conditions.

Exploration of Novel Synthetic Routes and Reaction Conditions

While m-CPBA mediated oxidation remains a primary route, the exploration of novel synthetic pathways and reaction conditions aims to improve efficiency, yield, and sustainability. However, detailed literature on alternative, distinct synthetic routes specifically for this compound starting from Alprazolam is less prevalent compared to the m-CPBA method. Research in related triazolobenzodiazepine chemistry sometimes involves complex multi-step sequences, but direct N-oxidation of Alprazolam via novel reagents or conditions, beyond variations of the m-CPBA method, is not extensively detailed in the readily available literature.

Optimization of Yield and Purity in Laboratory Synthesis

Purification techniques, such as chromatography, are essential to isolate this compound with high purity. While specific purity data for this compound from these syntheses are not always explicitly stated, related m-CPBA oxidations for similar compounds have reported purities in the range of 95–98% . Future research could explore greener solvents, milder reaction conditions, or catalytic oxidation methods to enhance both yield and purity while reducing environmental impact.

Enzymatic Formation and Metabolic Fate of Alprazolam 5 Oxide

Identification of Specific Cytochrome P450 Isoforms in its Biotransformation

The metabolism of alprazolam in humans is predominantly carried out by members of the CYP3A subfamily, including CYP3A4, CYP3A5, CYP3A7, and CYP3A43 nih.govresearchgate.netnih.govresearchgate.netplos.orgnih.govresearchgate.net. These enzymes are responsible for the hydroxylation of alprazolam, yielding 4-hydroxyalprazolam (B159327) and α-hydroxyalprazolam as the primary metabolites nih.govresearchgate.netnih.govresearchgate.netplos.orgnih.govresearchgate.net. Studies comparing the activity of these isoforms have shown that CYP3A4 and CYP3A5 exhibit the highest production rates for 4-hydroxyalprazolam and α-hydroxyalprazolam, respectively nih.govresearchgate.netresearchgate.netplos.orgresearchgate.net. CYP3A7 and CYP3A43 generally demonstrate lower activities for these main metabolites compared to CYP3A4 and CYP3A5 nih.govresearchgate.netresearchgate.netresearchgate.net.

Role of CYP3A43 Mutants (L293P, T409R, P340A) in 5-N-O Alprazolam Production

Investigations into the metabolic capabilities of the CYP3A43 enzyme have revealed a significant finding regarding the formation of Alprazolam 5-Oxide. Specifically, three previously described mutants of CYP3A43—L293P (Leucine at position 293 substituted with Proline), T409R (Threonine at position 409 substituted with Arginine), and P340A (Proline at position 340 substituted with Alanine)—have been shown to produce this compound nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua. This is a notable deviation from the metabolic profile of the wild-type CYP3A43, which does not produce this specific metabolite nih.govresearchgate.netnih.govdntb.gov.ua. Furthermore, these CYP3A43 mutants were observed to metabolize alprazolam to 4-hydroxyalprazolam but not to α-hydroxyalprazolam, a pattern distinct from the wild-type enzyme and other CYP3A isoforms nih.govresearchgate.netnih.govresearchgate.net.

Comparative Analysis of Production Rates Across Mutant Variants

A comparative analysis of alprazolam metabolism by wild-type CYP3A43 and its mutants (L293P, T409R, P340A) has provided quantitative insights into their enzymatic activities nih.govresearchgate.netnih.govdntb.gov.ua. In terms of 4-hydroxyalprazolam production, the mutants demonstrated significantly higher rates compared to the wild-type CYP3A43. Specifically, the T409R mutant exhibited a fourfold increase, while the L293P and P340A mutants showed a sixfold increase in production rates relative to the wild-type enzyme nih.govresearchgate.netnih.govdntb.gov.ua.

Regarding the formation of this compound, the three CYP3A43 mutants (L293P, T409R, P340A) exhibited similar production rates among themselves. Crucially, no formation of this compound was detected when alprazolam was incubated with the wild-type CYP3A43 enzyme nih.govresearchgate.netnih.govdntb.gov.ua.

Table 1: Comparative Production Rates of Alprazolam Metabolites by Wild-Type CYP3A43 and its Mutants

| Enzyme/Mutant | 4-Hydroxyalprazolam Production Rate (Relative to WT CYP3A43) | α-Hydroxyalprazolam Production Rate (Relative to WT CYP3A43) | This compound Production Rate (Relative to WT CYP3A43) |

| Wild-type CYP3A43 | 1x | Detected (rate not specified in context of mutants) | Not detected |

| CYP3A43 (L293P) | 6x higher | Not detected | Detected (similar rates to other mutants) |

| CYP3A43 (T409R) | 4x higher | Not detected | Detected (similar rates to other mutants) |

| CYP3A43 (P340A) | 6x higher | Not detected | Detected (similar rates to other mutants) |

Note: Production rates for α-hydroxyalprazolam by wild-type CYP3A43 were lower than CYP3A5 but detected nih.gov. The table focuses on the specific findings related to the mutants and this compound formation.

Investigation of Other Potential Enzymatic Pathways (e.g., N-Oxidation Mechanisms)

The primary research findings concerning the formation of this compound highlight the role of specific cytochrome P450 isoforms, particularly variants of CYP3A43 nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua. While this compound is structurally an N-oxide, the available literature prominently attributes its formation to the altered enzymatic activity of these CYP3A43 mutants. The provided research does not detail other specific enzymatic pathways, such as non-CYP mediated N-oxidation mechanisms, that might contribute to this compound formation. The focus remains on the direct oxidative action of these modified P450 enzymes.

In Vitro Studies on Enzymatic Activity and Kinetic Parameters

The understanding of this compound formation stems from in vitro studies utilizing recombinant expression systems, such as the fission yeast Schizosaccharomyces pombe, to express wild-type and mutant forms of CYP3A enzymes nih.govresearchgate.netnih.govplos.orgresearchgate.net. These studies allow for the direct assessment of enzyme activity and metabolite production under controlled laboratory conditions. For instance, the comparative production rates of 4-hydroxyalprazolam and this compound by wild-type CYP3A43 and its mutants (L293P, T409R, P340A) were quantified in these in vitro systems nih.govresearchgate.netnih.govdntb.gov.ua. These experiments confirm that while wild-type CYP3A43 exhibits low activity for the major hydroxylated metabolites, the specific mutations confer the ability to produce this compound nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua. While kinetic parameters like Km and Vmax for the formation of this compound by these specific mutants are not explicitly detailed in the provided snippets, the relative production rates and the absence of formation by wild-type enzymes serve as key indicators of their enzymatic activity and substrate specificity nih.govresearchgate.netnih.govdntb.gov.ua.

Advanced Analytical Techniques for the Detection and Quantification of Alprazolam 5 Oxide

Sample Preparation and Extraction Strategies for Metabolite Isolation from Complex Matrices

Isolating and preparing Alprazolam 5-Oxide from complex matrices such as biological fluids or pharmaceutical formulations is a critical first step in its analytical determination. Various techniques, including Solid-Phase Extraction (SPE), Dispersive Solid-Phase Extraction (DSPE), and Liquid-Liquid Extraction (LLE), are employed to achieve efficient extraction and purification.

Solid-Phase Extraction (SPE) and Dispersive Solid-Phase Extraction (DSPE) Techniques

SPE and its variations, like DSPE, are widely utilized for the selective isolation and pre-concentration of analytes from complex samples. These techniques leverage the differential partitioning of analytes between a solid stationary phase and a liquid mobile phase.

SPE : For benzodiazepines, including alprazolam, SPE offers enhanced selectivity and cleaner extracts compared to traditional LLE. For instance, Oasis HLB cartridges have been successfully employed for the isolation of alprazolam degradation products, demonstrating the applicability of SPE in purifying related compounds ceu.es. The general principle involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the target analyte with a suitable solvent chromatographyonline.com.

DSPE : Dispersive Solid-Phase Extraction (DSPE) has emerged as a rapid and efficient sample preparation technique. Studies involving nanographene oxide grafted with α-pyridylamine have shown its effectiveness for extracting alprazolam from aqueous and biological samples researchgate.netresearchgate.netnih.govnih.gov. These methods often involve optimizing parameters such as pH, elution solvent, and extraction time to maximize recovery and minimize matrix effects. Stir bar magnetic solid phase extraction (SB-MSPE) has also been reported for benzodiazepines, offering good recoveries and reusability of the adsorbent material mdpi.com.

Table 1: Summary of SPE/DSPE Parameters for Alprazolam Extraction

| Adsorbent Material | Matrix | Key Parameters Optimized | LOD | LOQ | Relative Recovery | RSD | Reference |

| Oasis HLB cartridges | Not specified | Not specified (used for degradation product isolation) | N/A | N/A | N/A | N/A | ceu.es |

| Nanographene oxide grafted with α-pyridylamine | Water/Biological | pH, elution solvent, extraction time | 8.0 µg L⁻¹ | N/A | N/A | 2.4% | researchgate.netresearchgate.netnih.govnih.gov |

| Nanographene oxide grafted with α-pyridylamine | Water | pH, elution solvent, extraction time | N/A | N/A | N/A | 2.4% | researchgate.netresearchgate.netnih.govnih.gov |

| Stir bar magnetic SPE (SB-MSPE) | Surface water | Adsorbent amount, activation steps, solvent volumes | 3 ng/mL | 10 ng/mL | 93.6–112.9% | 1.11–9.50% | mdpi.com |

| Conventional SPE (general description) | Urine | Stationary phase variety (reverse, normal, ion exchange) | N/A | N/A | N/A | N/A | chromatographyonline.com |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classical technique that relies on the differential solubility of analytes in two immiscible liquid phases. While generally less selective than SPE, LLE is often cost-effective and can be rapid for certain applications.

For alprazolam and other benzodiazepines, LLE methods typically involve adjusting the pH of the sample to favor the extraction of the basic drug into an organic solvent. Common solvent systems include mixtures of toluene (B28343) with isoamyl alcohol or methylene (B1212753) chloride scribd.com. Dispersive Liquid-Liquid Microextraction (DLLME) and Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP) are advanced variations that offer improved efficiency and reduced solvent consumption researchgate.netresearchgate.netresearchgate.netscirp.org. DLLME methods have been optimized for benzodiazepines in urine by adjusting solvent types, volumes, and ionic strength researchgate.net. LLE-LTP procedures, which involve rapid freezing of the sample, have also been developed for benzodiazepine (B76468) analysis in urine, demonstrating good recoveries and high throughput scirp.org. However, LLE methods can be labor-intensive, difficult to automate, and may use larger volumes of organic solvents compared to SPE chromatographyonline.com.

Table 2: Representative LLE Methodologies for Benzodiazepines

| Extraction Method | Solvent System | Matrix | Key Parameters Optimized | LOD/LOQ | Recovery | RSD | Reference |

| LLE | Toluene:isoamyl alcohol (99:1) | Blood/Serum | Not specified | N/A | N/A | N/A | scribd.com |

| LLE | Methylene chloride:toluene | Blood/Serum | Not specified | N/A | N/A | N/A | scribd.com |

| LLE | Chloroform:isopropanol (1:1) | Drinks | Not specified | 1.3–34.2 µgmL⁻¹ | 73.0–112.6% | N/A | researchgate.net |

| DLLME | Tetrachloroethylene (extractant), Acetonitrile (disperser) | Aqueous samples | pH, ultrasonic time, solvent volumes, ionic strength | N/A | N/A | N/A | researchgate.net |

| LLE-LTP | Acetonitrile | Urine | Freezing mode, urine/acetonitrile ratio, ionic strength | < 5 μg L⁻¹ | 72.3–117% | < 12.5% | scirp.org |

Enzymatic Hydrolysis for Conjugated Metabolites

While this compound itself may not be a conjugated metabolite, other benzodiazepines, including alprazolam, are excreted in urine as glucuronide conjugates oup.comoup.com. For the accurate detection of such conjugated metabolites, enzymatic hydrolysis is often a necessary preliminary step to cleave the glucuronide linkage and release the free drug or metabolite. Recombinant β-glucuronidase enzymes are commonly used, offering faster hydrolysis times compared to traditional enzymes oup.comoup.comlvhn.org. Optimal conditions typically involve specific pH ranges (e.g., pH 4.5) and controlled temperatures (e.g., 55°C for 30 minutes) to ensure efficient hydrolysis without degrading the analytes oup.comlvhn.orgnih.gov. Although direct information on the enzymatic hydrolysis of this compound conjugates is limited in the provided search results, these methods are fundamental for comprehensive benzodiazepine metabolite analysis.

Role as a Reference Standard in Analytical Method Development and Validation

This compound plays a crucial role in the field of analytical chemistry as a certified reference standard axios-research.comweblivelink.comaxios-research.comlgcstandards.com. Its availability with high purity (typically >95% by HPLC) lgcstandards.com makes it indispensable for:

Analytical Method Development : Researchers utilize this compound to develop and optimize new analytical techniques for its detection and quantification. This includes establishing optimal chromatographic conditions, detector settings, and sample preparation protocols.

Method Validation : As per regulatory guidelines (e.g., ICH), reference standards are essential for validating analytical methods. This involves assessing parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netnih.gov.

Quality Control (QC) : In pharmaceutical manufacturing and research, this compound serves as a standard for routine quality control, ensuring the identity, purity, and strength of drug products or research samples.

Traceability : Using certified reference materials like this compound ensures traceability to pharmacopeial standards (e.g., USP, EP), which is vital for regulatory compliance and inter-laboratory comparability axios-research.comweblivelink.com.

The availability of well-characterized this compound as a reference standard underpins the reliability and accuracy of analytical measurements in forensic toxicology, pharmaceutical analysis, and drug metabolism studies.

Compound List:

this compound

Alprazolam

α-hydroxyalprazolam glucuronide

Flunitrazepam

Diazepam

Oxazepam

Lorazepam

Clonazepam

Bromazepam

Temazepam

Nordiazepam

Triazolam

Biochemical Reactivity and in Vitro Interactions of Alprazolam 5 Oxide

Investigation of Electron Acceptor Properties in Chemical Systems

Alprazolam 5-Oxide has been identified as possessing electron acceptor properties. In microextraction experiments, it has been demonstrated to act as an acceptor of electrons biosynth.com. This characteristic suggests that the molecule can participate in redox reactions where it gains electrons from other chemical species. Optimizing extraction parameters for this compound could potentially enhance its detection sensitivity in various chemical environments and industrial applications biosynth.com.

Exploration of Potential Chemical Transformations and Degradation Pathways

While detailed specific degradation pathways for this compound itself are not extensively documented in the provided literature, studies on the parent compound, Alprazolam, offer insights into potential chemical transformations relevant to related structures. Alprazolam has been shown to undergo oxidation reactions and photolysis, particularly in the presence of water researchgate.net. Advanced oxidation processes, such as UV/H₂O₂ treatment, have been investigated for the degradation of Alprazolam, with hydroxylation induced by hydroxyl radicals (·OH) identified as a primary reaction pathway frontiersin.orgfrontiersin.org. These hydroxyl radicals are highly reactive electrophilic reagents that can interact with electron-rich sites on organic molecules frontiersin.org. Further transformations of Alprazolam's metabolites, such as alpha-hydroxy-alprazolam, have also been described, leading to compounds like demethylalprazolam hres.ca. The general susceptibility of benzodiazepine (B76468) structures to oxidation and photolytic degradation suggests that this compound may also be subject to similar chemical transformations under specific environmental or experimental conditions.

Theoretical and Computational Modeling of Molecular Reactivity

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are employed to elucidate the molecular reactivity and electronic properties of benzodiazepine compounds, including Alprazolam. Studies have utilized DFT to calculate electronic parameters, geometric structures, and active sites of molecules like Alprazolam ijcce.ac.irijcce.ac.irresearchgate.net. These calculations aim to characterize chemical activity and identify parameters essential for reaction participation ijcce.ac.irijcce.ac.ir.

Specifically, DFT with basis sets such as B3LYP/6-311G+(d,p) has been used for geometry optimization, and to determine thermodynamic properties, frontier molecular orbitals (HOMO and LUMO energies), dipole moments, and electrostatic potentials ijcce.ac.irresearchgate.netresearchgate.net. Such analyses are crucial for understanding a molecule's potential to engage in chemical reactions, including interactions with other molecules or surfaces ijcce.ac.irijcce.ac.irresearchgate.net. For instance, calculations of ionization potential and electron affinity are key descriptors of molecular reactivity ijcce.ac.ir. The study of Alprazolam's interaction with functionalized fullerenes, for example, involved assessing adsorption energies and identifying active chemical sites, indicating that electronic properties and active sites are fundamental to a molecule's chemical behavior ijcce.ac.irijcce.ac.ir. These theoretical approaches provide a framework for predicting and understanding the reactivity of this compound by examining its electronic structure and potential interaction sites.

Key Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 30896-65-2 |

| Molecular Formula | C₁₇H₁₃ClN₄O |

| Molecular Weight | 324.76 g/mol |

| Stereochemistry | Achiral |

List of Compounds Mentioned

this compound

Alprazolam

Alpha-hydroxy-alprazolam

Benzophenone derivative

Demethylalprazolam

Triazolaminoquinoleine

5-chloro-[5-methyl-4 H -1,2,4-triazol-4-yl]benzophenone

8 H -alprazolam

5-chloro-[2-(3aminomethyl-5-methyl-1,2,4-triazol-4-yl]benzophenone

Q & A

Q. What validated analytical methods are recommended for quantifying Alprazolam 5-Oxide in pharmaceutical formulations?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods. For TLC, prepare test and standard solutions in chloroform, apply to silica gel plates, and develop using a solvent system of chloroform, acetone, ethyl acetate, and methanol (50:50:50:5). UV detection under short wavelengths identifies impurities, with spot intensity thresholds ≤0.3% . HPLC protocols from pharmacopeial standards involve dissolving samples in mobile phases (e.g., acetonitrile-phosphate buffer) and validating purity via retention time and peak area comparisons .

Q. What experimental protocols ensure content uniformity in low-dose Alprazolam formulations?

Use Design of Experiments (DoE) to optimize blending parameters. For example, Response Surface Factorial designs can identify critical factors like mixing speed (e.g., 300 rpm) and time (e.g., 2 minutes) to minimize variability. Raman spectroscopy coupled with Partial Least Squares (PLS) models enables real-time monitoring of Alprazolam distribution in powder blends .

Q. What pharmacokinetic properties of Alprazolam are critical for bioavailability studies?

Focus on absorption rates (e.g., peak plasma concentrations at 1–2 hours post-administration), elimination half-life (≈11 hours), and protein binding (≈80%). GABA receptor affinity and metabolite profiles (e.g., this compound) should be characterized using in vivo models to assess bioavailability and brain penetration .

Advanced Research Questions

Q. How can researchers address confounding baseline shifts in neuroendocrine studies involving Alprazolam?

Alprazolam administration can alter baseline cortisol, ACTH, and sympathetic nervous system (SNS) markers within 90 minutes. To mitigate this, use pre-dose baselines for endpoints lacking pre-intervention measurements (e.g., galvanic skin response). Adjust statistical models to account for time-dependent confounding or modify study designs to include staggered dosing intervals .

Q. What methodologies resolve contradictions in systematic reviews of Alprazolam’s efficacy for neurological disorders?

Conduct sensitivity analyses to evaluate low-quality evidence, such as excluding high-risk-of-bias studies. For example, in essential tremor research, Huber (1988) reported significant efficacy (MD: -0.75 on tremor scales), but limitations included small sample sizes and incomplete adverse event reporting. Use GRADE criteria to assess evidence quality and highlight the need for larger RCTs .

Q. How does integrating behavioral and pharmacological interventions impact Alprazolam’s efficacy in anxiety trials?

Comparative studies (e.g., alprazolam vs. panic control therapy) reveal that while alprazolam may act faster, it can interfere with long-term behavioral outcomes. Use factorial designs to isolate interaction effects and prioritize patient-reported outcomes (e.g., panic-free rates) to assess clinical relevance .

Q. What preclinical considerations are necessary for extrapolating Alprazolam dose-response relationships to humans?

Account for species-specific GABA receptor subtypes and metabolic pathways. For example, 1 mg alprazolam in humans corresponds to ~0.02 mg/kg in rodent models, adjusted for hepatic enzyme activity. Validate translational relevance using pharmacokinetic-pharmacodynamic (PK/PD) modeling and receptor occupancy studies .

Methodological Guidelines

- Handling Data Limitations : In meta-analyses with sparse data (e.g., single RCTs), present effect sizes with caution and emphasize confidence intervals. Avoid subgroup analyses unless pre-specified .

- Optimizing Formulations : Use lactose monohydrate as a filler in high-shear mixers to enhance blend homogeneity. Validate content uniformity per European Pharmacopoeia standards .

- Ethical Reporting : Disclose conflicts of interest, especially in studies funded by pharmaceutical entities, and adhere to CONSORT guidelines for clinical trial transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.